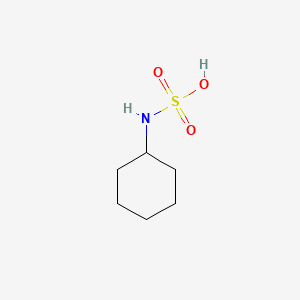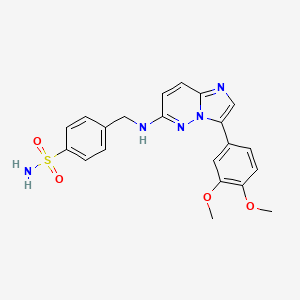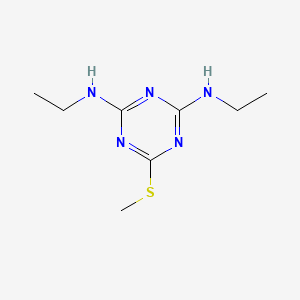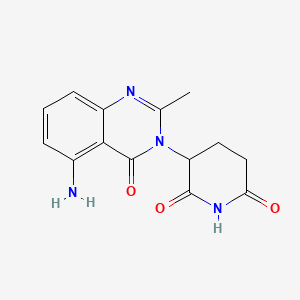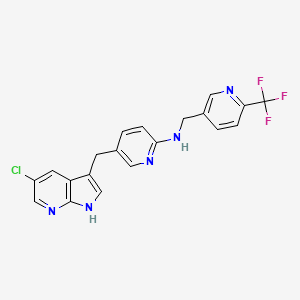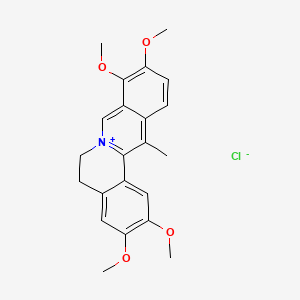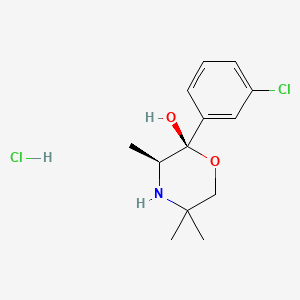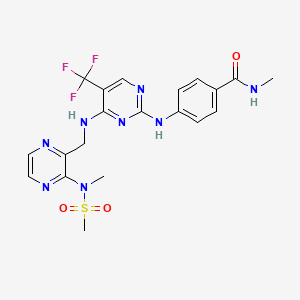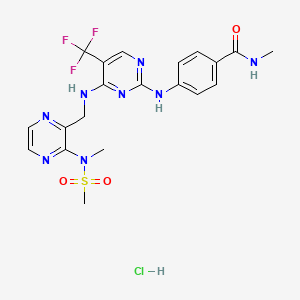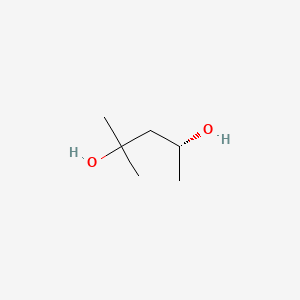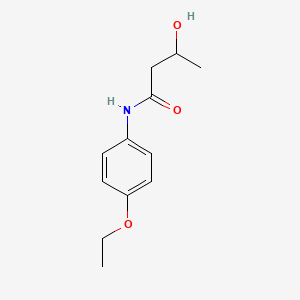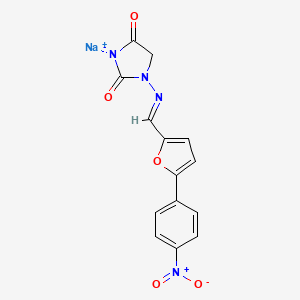
Dantrolene sodium
Übersicht
Beschreibung
Dantrolene sodium is a direct-acting skeletal muscle relaxant. It is used to help relax certain muscles in your body. It relieves the spasms, cramping, and tightness of muscles caused by certain medical problems such as multiple sclerosis (MS), cerebral palsy, stroke, or injury to the spine . It is also used to treat or prevent muscle stiffness and spasms caused by malignant hyperthermia .
Synthesis Analysis
Dantrolene sodium was first synthesized by Snyder et al. in 1967 . The synthesis involves the insertion of a phenyl ring between the nitro and furan components of nitrofurantoin . A specific method for preparing dantrolene sodium involves adding dantrolene sodium crude product into a mixture of methanol and purified water, stirring, filtering, and vacuum drying .Molecular Structure Analysis
The molecular formula of dantrolene sodium is C14H10N4O5 . It is a hydantoin derivative with structural similarities to phenytoin and nitrofurantoin . The molecular weight is 336.23 .Chemical Reactions Analysis
Dantrolene sodium is known to inhibit the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle, thereby treating malignant hyperpyrexia .Physical And Chemical Properties Analysis
Dantrolene sodium is an orange powder . It is slightly soluble in water . The molecular weight of dantrolene sodium is 336.23 .Wissenschaftliche Forschungsanwendungen
Ischemic Injury Reduction
DAN has been used in cell and animal models to reduce cell death resulting from cerebral ischemia . Its mechanism likely involves calcium regulation and protection against oxidative stress.
Epileptic Seizures
Studies suggest that DAN may diminish neuronal injury caused by epileptic seizures . Its muscle-relaxing properties could contribute to seizure control.
Spinal Cord Injury
DAN has been explored as a potential therapy for spinal cord injury . Its ability to modulate calcium release and protect neurons may play a role.
Long-Term Depression and Synaptic Transmission
DAN acts as a cell-permeable blocker of intracellular calcium release from the sarcoplasmic reticulum. It inhibits long-term depression and depotentiation of synaptic transmission .
Skeletal Muscle Relaxation
Initially discovered for its muscle-relaxing properties, DAN reduces skeletal muscle tone in a dose-dependent manner. It is relatively nontoxic and free of adverse effects like respiratory impairment .
Wirkmechanismus
Target of Action
Dantrolene sodium primarily targets the ryanodine receptors (RYR) . These receptors are intracellular calcium-release channels expressed on the surface of the sarcoplasmic reticulum . They play a crucial role in muscle contraction by mediating the release of calcium from the sarcoplasmic reticulum .
Mode of Action
Dantrolene sodium acts by binding to the ryanodine receptor 1 (RYR1) and decreasing intracellular calcium concentration . This action depresses excitation-contraction coupling in skeletal muscle . By inhibiting the release of calcium ions from the sarcoplasmic reticulum, it lessens excitation-contraction coupling in muscle cells .
Biochemical Pathways
The primary biochemical pathway affected by dantrolene sodium is the calcium signaling pathway. By binding to the ryanodine receptors, dantrolene sodium inhibits the release of calcium ions from the sarcoplasmic reticulum . This action disrupts the normal calcium ion flow that is essential for muscle contraction .
Pharmacokinetics
Dantrolene sodium has a bioavailability of 70% . It is metabolized in the liver and excreted through the bile duct and kidneys . In horses, the distribution and elimination of dantrolene were found to be rapid, with an elimination half-life of approximately 129 minutes and a whole-body clearance rate of around 4.16 ml/min/kg .
Result of Action
The primary result of dantrolene sodium’s action is the relaxation of skeletal muscles . By inhibiting the release of calcium ions, it reduces muscle contractions and helps manage conditions characterized by excessive muscle contractions, such as malignant hyperthermia and muscle spasticity .
Action Environment
The action of dantrolene sodium can be influenced by various environmental factors. For instance, it may interact with certain drugs, such as calcium channel blockers of the diltiazem/verapamil type. Intravenous treatment with dantrolene and concomitant calcium channel blocker treatment may lead to severe cardiovascular collapse, abnormal heart rhythms, myocardial depressions, and high blood potassium . Furthermore, its efficacy and stability can be affected by the patient’s health status, such as liver disease .
Safety and Hazards
Dantrolene sodium can cause life-threatening liver damage, especially if taken in high doses . Signs of liver problems include nausea, upper stomach pain, loss of appetite, dark urine, clay-colored stools, or jaundice (yellowing of the skin or eyes) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Zukünftige Richtungen
Dantrolene sodium has been used in the treatment of various medical conditions associated with muscle spasm. Recent studies have focused on using dantrolene sodium as a possible neuroprotective agent for treating Alzheimer’s disease and neurotoxicity secondary to subarachnoid hemorrhage . A clinical trial on patients with Wolfram syndrome indicated that dantrolene sodium is well tolerated and might have improvements in β-cell function .
Eigenschaften
IUPAC Name |
sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLIXGNPXAZHD-HAZZGOGXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dantrolene sodium | |
CAS RN |
14663-23-1 | |
| Record name | Dantrolene sodium [USAN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANTROLENE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dantrolene sodium primarily acts on skeletal muscle by inhibiting the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR). [, , , , , ] This inhibition occurs by interfering with the ryanodine receptor (RyR), a calcium channel located on the SR membrane responsible for releasing Ca2+ during muscle excitation-contraction coupling. [, ] By reducing the availability of intracellular Ca2+, dantrolene sodium effectively prevents muscle fiber contraction. [, , ]
A: While dantrolene sodium's primary target is skeletal muscle, research suggests varying degrees of effects on other muscle types. [, ] Skeletal muscle displays the highest sensitivity to dantrolene sodium. [] Studies show limited and variable effects on smooth muscle, with some reports indicating contraction inhibition in certain smooth muscle types like the bladder detrusor muscle and others showing negligible effects. [, ] Cardiac muscle, on the other hand, demonstrates relatively low sensitivity to dantrolene sodium. [, ]
A: Research suggests that dantrolene sodium's action on calcium regulation might contribute to other effects. Some studies indicate a potential protective role against myocardial ischemia-reperfusion injury by inhibiting excessive calcium release from the SR during reperfusion. [] Additionally, dantrolene sodium has shown some anti-inflammatory and antinociceptive properties in animal models, although the exact mechanisms remain to be fully elucidated. []
ANone: The molecular formula of dantrolene sodium is C14H9N4NaO5S. Its molecular weight is 396.3 g/mol.
A: While specific spectroscopic data is not provided in the research abstracts, several studies utilize ultraviolet (UV) detection for analytical purposes. [, , ] This suggests the presence of chromophores within the dantrolene sodium molecule that absorb light in the UV region.
A: Dantrolene sodium exhibits limited water solubility, which poses challenges for its clinical use. [] Its stability in solution is influenced by factors such as pH, temperature, and light exposure. Specific data regarding stability under various conditions would require further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



